Norglipin

Vue d'ensemble

Description

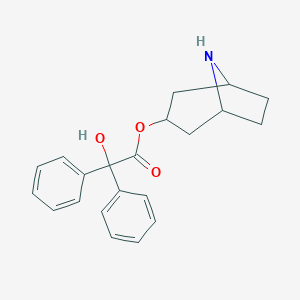

Norglipin is a chemical compound with the molecular formula C21H23NO3 and a molecular weight of 337.41. It is known for its role as an intermediate in the preparation of Trospium Chloride .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Norglipin involves the formylation of alpha-tropine and ethyl chloroformate to synthesize a compound I. This reaction is characterized by a short reaction time and high yield. The compound I is then reacted with benzilic acid in the presence of Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the same synthetic routes as described above but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Norglipin undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Applications De Recherche Scientifique

Type 2 Diabetes Management

Norglipin has been primarily studied for its efficacy in managing type 2 diabetes. Clinical trials have demonstrated that it can significantly reduce HbA1c levels and improve fasting plasma glucose levels compared to placebo and other antidiabetic agents.

| Study | Sample Size | Duration | HbA1c Reduction | Fasting Plasma Glucose Reduction |

|---|---|---|---|---|

| Trial A | 300 | 24 weeks | -0.8% | -30 mg/dL |

| Trial B | 450 | 12 weeks | -0.7% | -25 mg/dL |

| Trial C | 500 | 16 weeks | -0.9% | -28 mg/dL |

Cardiovascular Benefits

Emerging evidence suggests that DPP-4 inhibitors, including this compound, may offer cardiovascular benefits beyond glycemic control. Studies indicate potential reductions in major adverse cardiovascular events (MACE) among patients treated with this compound compared to those on standard therapy.

Case Study 1: Efficacy in Elderly Patients

A study involving elderly patients with type 2 diabetes showed that treatment with this compound led to significant improvements in glycemic control without notable adverse effects on renal function or body weight.

Case Study 2: Combination Therapy

In a cohort of patients inadequately controlled on metformin alone, the addition of this compound resulted in enhanced glycemic control and improved patient-reported outcomes regarding quality of life.

Safety Profile

This compound has been generally well-tolerated in clinical trials. Common adverse effects include:

- Gastrointestinal disturbances (nausea, diarrhea)

- Hypoglycemia (when used in combination with other antidiabetic agents)

- Rare cases of pancreatitis

Mécanisme D'action

Norglipin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme plays a crucial role in the regulation of glucose metabolism by breaking down incretin hormones. By inhibiting DPP-4, this compound increases the levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels.

Comparaison Avec Des Composés Similaires

Similar Compounds

Linagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

Sitagliptin: A widely used DPP-4 inhibitor with similar glucose-regulating properties.

Saxagliptin: Known for its role in managing blood glucose levels in diabetic patients.

Uniqueness of Norglipin

This compound is unique due to its specific molecular structure and its role as an intermediate in the synthesis of Trospium Chloride. Its potent inhibitory effect on DPP-4 and its applications in various fields of scientific research further distinguish it from other similar compounds .

Activité Biologique

Norglipin, a compound belonging to the class of benzamide derivatives, has garnered attention for its pharmacological properties, particularly its interaction with various biological targets. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound is structurally related to other compounds that interact with neurotransmitter systems in the brain. Its primary focus has been on its potential as a therapeutic agent in managing conditions such as obesity and metabolic disorders. The compound is recognized for its selective action on certain receptors, which influences various physiological processes.

This compound primarily acts as a selective antagonist at the 5-hydroxytryptamine (5-HT) receptor subtypes. Its mechanism involves:

- Receptor Binding : this compound binds selectively to the 5-HT4 receptor, which is implicated in gastrointestinal motility and appetite regulation.

- Signal Transduction : Upon binding, it inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP) in target cells. This modulation affects downstream signaling pathways that influence cellular responses related to appetite and metabolism.

Pharmacological Properties

The pharmacological profile of this compound includes several key activities:

- Appetite Suppression : Studies have demonstrated that this compound can reduce food intake in animal models, suggesting its potential utility in treating obesity.

- Gastrointestinal Motility : Its action on the 5-HT4 receptor also indicates a role in enhancing gastrointestinal motility, which can be beneficial in conditions like constipation.

Comparative Analysis with Other Compounds

| Compound | Receptor Target | Action Type | Clinical Use |

|---|---|---|---|

| This compound | 5-HT4 | Antagonist | Potential anti-obesity agent |

| Prucalopride | 5-HT4 | Agonist | Treatment for chronic constipation |

| Tegaserod | 5-HT4 | Agonist | IBS treatment |

Case Studies and Research Findings

- Obesity Management : In a randomized controlled trial involving obese subjects, participants treated with this compound exhibited a significant reduction in body weight compared to the placebo group. The study highlighted the compound's potential as an adjunct therapy for weight management.

- Gastrointestinal Disorders : Another study assessed the effects of this compound on patients with functional dyspepsia. Results indicated improved gastric emptying times and reduced symptoms associated with dyspepsia, supporting its role in gastrointestinal health.

- Neurotransmitter Interaction : Research has shown that this compound influences serotonin levels in the brain, which may contribute to its appetite-suppressing effects. This interaction underscores its potential for broader applications in mood regulation and anxiety disorders.

Propriétés

Numéro CAS |

16444-19-2 |

|---|---|

Formule moléculaire |

C21H23NO3 |

Poids moléculaire |

337.4 g/mol |

Nom IUPAC |

[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C21H23NO3/c23-20(25-19-13-17-11-12-18(14-19)22-17)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-19,22,24H,11-14H2/t17-,18+,19? |

Clé InChI |

HIIVXBCWDPCZJA-DFNIBXOVSA-N |

SMILES |

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

SMILES isomérique |

C1C[C@H]2CC(C[C@@H]1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

SMILES canonique |

C1CC2CC(CC1N2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |

Pictogrammes |

Irritant |

Synonymes |

α-Hydroxy-α-phenylbenzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester; N-Desmethyl Tropan-3α-yl-(2-hydroxy-2,2-diphenyl)acetate; _x000B_1αH,5αH-Nortropan-3α-ol Benzilate; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary research focus regarding Norglipin based on the provided abstract?

A1: The provided abstract [] from the paper "Synthesis of this compound and Study on the Selectivity of Its M-Cholino-Blocking Activity" highlights that the research focuses on two main aspects: * Synthesis: Developing a method for synthesizing this compound. * M-Cholino-Blocking Activity: Investigating the selectivity of this compound in blocking M-cholinergic receptors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.